N-(4-chlorophenyl)-2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound that features a combination of aromatic, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the 4-chlorophenyl group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the 4-chlorophenyl moiety.
Formation of the pyridine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyridine ring.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
- N-Methyl-4-chloro-piperidine
Uniqueness
N-(4-CHLOROPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26ClN3O3 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C21H26ClN3O3/c1-15-7-9-24(10-8-15)12-18-11-19(26)20(28-2)13-25(18)14-21(27)23-17-5-3-16(22)4-6-17/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,23,27) |
InChI Key |
OWTUSYJPTBZCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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